molecular formula C19H15N3O2 B11642838 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B11642838
M. Wt: 317.3 g/mol
InChI Key: LIHBZLKDKCPNSM-KAMYIIQDSA-N
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Description

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core linked to an indole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium . This method is advantageous due to its simplicity and efficiency, allowing for the synthesis of quinazolinone derivatives under mild conditions.

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These catalysts can be easily recovered and reused, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the indole moiety, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both quinazolinone and indole moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-2-22-16-10-6-4-7-12(16)14(19(22)24)11-17-20-15-9-5-3-8-13(15)18(23)21-17/h3-11H,2H2,1H3,(H,20,21,23)/b14-11-

InChI Key

LIHBZLKDKCPNSM-KAMYIIQDSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O

Origin of Product

United States

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